Trachelogenin

Vue d'ensemble

Description

La trachélogénine est un lignane naturel, un type de composé polyphénolique, présent dans diverses espèces végétales, en particulier dans le genre Trachelospermum. Elle a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et ostéoprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La trachélogénine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique le couplage oxydant de dérivés de l'alcool coniférylique. Ce processus nécessite généralement l'utilisation d'agents oxydants tels que l'oxyde d'argent ou le permanganate de potassium dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de trachélogénine implique souvent l'extraction à partir de sources végétales, en particulier du Trachelospermum jasminoides. Le processus d'extraction comprend une extraction par solvant suivie d'une purification chromatographique pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La trachélogénine subit diverses réactions chimiques, notamment :

Oxydation : La trachélogénine peut être oxydée pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir la trachélogénine en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution, en particulier celles impliquant les groupes méthoxy, peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courants :

Agents oxydants : Oxyde d'argent, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés quinoniques, les dérivés dihydro et divers lignanes substitués .

4. Applications de la recherche scientifique

Chimie : Utilisée comme précurseur pour la synthèse d'autres lignanes bioactifs.

Biologie : Étudiée pour son rôle dans la modulation des voies cellulaires et de l'expression génique.

Médecine : Investigée pour ses propriétés anti-inflammatoires, antitumorales et ostéoprotectrices.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

La trachélogénine exerce ses effets par le biais de multiples mécanismes :

Inhibition de l'ostéoclastogenèse : La trachélogénine se lie à Ras association proximate 1 (Rap1) et inhibe son activation, empêchant la perte osseuse sous-chondrale.

Amélioration de la survie des chondrocytes : Elle régule à la hausse le facteur 1 alpha inductible par l'hypoxie (HIF1α), favorisant la glycolyse et améliorant la survie des chondrocytes.

Effets anti-inflammatoires et antitumoraux : La trachélogénine module diverses voies de signalisation, y compris la voie JAK/STAT, pour exercer ses effets anti-inflammatoires et antitumoraux.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antiviral Activity Against Hepatitis C Virus

Trachelogenin has been identified as a potent inhibitor of hepatitis C virus (HCV) entry. Research indicates that it interferes with the interaction between the HCV glycoprotein E2 and the host entry factor CD81, which is crucial for viral entry. This mechanism allows this compound to block HCV infection without affecting viral replication or release, making it a potential candidate for inclusion in combination therapies for HCV treatment .

1.2 Anti-Inflammatory Properties

Studies have demonstrated that this compound can enhance intestinal barrier function by increasing the expression of tight-junction proteins such as occludin. This property suggests its potential use in treating inflammatory bowel diseases and food allergies by reducing allergen permeation through the intestinal lining .

1.3 Neuroprotective Effects

This compound has shown promise in neuroprotection through its action on AMPA/kainate receptors in the brain. In ex vivo studies using rat brain slices, this compound exhibited a significant dose-dependent decrease in synaptic activity, suggesting its potential role as a neuroprotective agent .

Nutritional and Dietary Applications

2.1 Bone Health

Research indicates that this compound can stimulate the proliferation and differentiation of osteoblastic cells, which are crucial for bone formation. In vitro studies have shown that it significantly enhances cell activity compared to traditional compounds like estradiol, indicating its potential use in preventing osteoporosis and promoting bone health .

2.2 Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at enhancing overall health and longevity .

Case Studies and Research Findings

Mécanisme D'action

Trachelogenin is structurally and functionally similar to other lignans such as arctigenin and matairesinol. it is unique in its dual mechanism of action in osteoarthritis treatment, combining both osteoclastogenesis inhibition and chondrocyte survival enhancement .

Comparaison Avec Des Composés Similaires

La trachélogénine est structurellement et fonctionnellement similaire à d'autres lignanes tels que l'arctigénine et la matairesinol. Elle est unique dans son double mécanisme d'action dans le traitement de l'arthrose, combinant à la fois l'inhibition de l'ostéoclastogenèse et l'amélioration de la survie des chondrocytes .

Composés similaires :

Arctigénine : Connue pour ses propriétés anti-inflammatoires et antitumorales.

Matairesinol : Exhibe des activités antioxydantes et anticancéreuses.

Nortrachélogénine : Un autre lignane présentant des activités biologiques similaires.

Activité Biologique

Trachelogenin is a dibenzylbutyrolactone-type lignan predominantly isolated from various plant sources, including Cirsium arvense and Trachelospermum asiaticum. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article compiles recent findings from various studies to present a comprehensive overview of the biological activity of this compound.

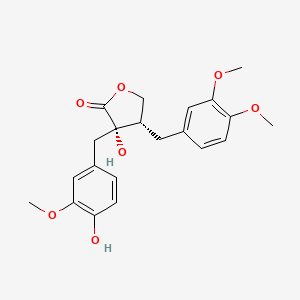

Chemical Structure and Properties

This compound's structure consists of a five-membered lactone ring with specific hydroxyl and methoxy substitutions that influence its biological activity. The variations in the arrangement of phenolic hydroxyl groups are critical for its pharmacological effects, as demonstrated in comparative studies with related compounds like arctigenin and matairesinol.

Neuroprotective Effects

Recent studies have shown that this compound exhibits significant neuroprotective properties. In an ex vivo study involving rat brain slices, this compound was found to decrease the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner. Specifically, at concentrations of 0.5 µM, 10 µM, and 20 µM, its effects were comparable to those of arctigenin, suggesting a potent antiglutamatergic activity that may be beneficial in neurodegenerative conditions .

Anticancer Potential

This compound has also been evaluated for its cytotoxic activity against various cancer cell lines. In vitro studies indicated that this compound demonstrated preferential cytotoxicity towards human pancreatic cancer cells (PANC-1), with a concentration-dependent response. The compound exhibited a PC50 value of approximately 5.85 µM, highlighting its potential as an anticancer agent .

Gastrointestinal Effects

Research has indicated that this compound can influence gastrointestinal motility. It has been shown to decrease the frequency and amplitude of intestinal contractions in isolated rat ileum preparations, potentially through the blockade of L-type calcium ion channels. This mechanism may contribute to its therapeutic potential in treating gastrointestinal disorders .

Comparative Activity with Related Compounds

A comparative analysis of this compound with other lignans such as arctigenin and matairesinol reveals distinct differences in their biological activities. While all three compounds exhibit neuroprotective effects, this compound has been identified as having higher potency compared to arctigenin in inhibiting glutamate receptors .

| Compound | Neuroprotective Activity | Cytotoxic Activity (PC50 µM) | Gastrointestinal Motility Effect |

|---|---|---|---|

| This compound | High | 5.85 | Decreases contractions |

| Arctigenin | Moderate | 6.82 | Decreases contractions |

| Matairesinol | Low | Not significant | No significant effect |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : this compound inhibits AMPA and kainate receptors, which are implicated in excitotoxicity and neurodegeneration.

- Cytotoxicity : It may induce apoptosis in cancer cells through the modulation of key signaling pathways such as Akt.

- Gastrointestinal Regulation : The blockade of calcium channels suggests a direct effect on smooth muscle contractility.

Case Studies

- Neuroprotective Study : An ex vivo study demonstrated that this compound significantly reduced synaptic activity in the CA1 region of rat hippocampus, indicating its potential role in neuroprotection against excitotoxic damage .

- Cancer Cell Study : In vitro experiments highlighted this compound's preferential cytotoxicity towards PANC-1 cells under nutrient-deprived conditions, suggesting its utility in targeting cancer metabolism .

- Gastrointestinal Motility Study : Research indicated that this compound effectively decreased ileum motility in rat models, pointing towards its possible application in treating motility disorders .

Propriétés

IUPAC Name |

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVZKLQNMNKWSB-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187799 | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-69-3 | |

| Record name | (-)-Trachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trachelogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRACHELOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.